3-Indoleglyoxylyl chloride
Overview
Description
3-Indoleglyoxylyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 α-Oxoindole-3-acetyl chloride and 2-(3-Indolyl)-2-oxoacetyl chloride . This compound is an indole derivative and is used in various chemical reactions and research applications .
Mechanism of Action
Target of Action
3-Indoleglyoxylyl chloride, also known as 2-(1H-indol-3-yl)-2-oxoacetyl chloride, is a chemiluminescent compound It has been observed to interact with β-cyclodextrin and bovine serum albumin, enhancing its chemiluminescence .
Mode of Action
The compound exhibits chemiluminescence, a process where light is emitted as a result of a chemical reaction . Upon the addition of hydrogen peroxide (H2O2) in alkaline media, this compound emits light by decompositions via both dioxetane and dioxetanedione .
Biochemical Pathways
The compound’s chemiluminescence reaction involves the formation of indole-3-carboxylic acid as one of the final products .
Result of Action
The primary observable result of this compound’s action is the emission of light through chemiluminescence . This light emission reaches a maximum within 10 minutes after the addition of H2O2 in the presence of sodium hydroxide (NaOH), and the intensity is retained for 25 minutes .
Action Environment
The chemiluminescence of this compound is influenced by environmental factors. For instance, the presence of β-cyclodextrin and bovine serum albumin enhances its chemiluminescence . Additionally, the reaction conditions, such as the presence of H2O2 and NaOH, significantly affect the compound’s chemiluminescent properties .
Biochemical Analysis
Biochemical Properties
3-Indoleglyoxylyl chloride has been used as a reactant in the preparation of various compounds, including dual IGF-1R/SRC inhibitors, indolylglyoxylamides as a new class of antileishmanial agents, glyoxyl analogs of indole phytoalexins as anticancer agents, and more
Molecular Mechanism
The molecular mechanism of this compound involves chemiluminescence, a process where light is emitted as a result of a chemical reaction . In the presence of hydrogen peroxide (H2O2) in alkaline media, this compound emits light by decompositions via both dioxetane and dioxetanedione .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits lasting chemiluminescence . Under appropriate conditions, the chemiluminescence emission reaches a maximum within 10 minutes after the addition of H2O2 in the presence of NaOH, and the intensity is retained for 25 minutes .
Metabolic Pathways
Given its role as a reactant in the preparation of various compounds, it is likely involved in several biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Indoleglyoxylyl chloride can be synthesized through the reaction of 3-indoleglyoxylic acid with thionyl chloride . The reaction typically involves refluxing the mixture in an inert atmosphere to ensure complete conversion to the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, with optimizations for scale-up and efficiency. The use of thionyl chloride or oxalyl chloride as chlorinating agents is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Indoleglyoxylyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form corresponding indole derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form .
Chemiluminescence Reactions: It exhibits chemiluminescence when reacted with hydrogen peroxide in alkaline media
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous media.
Chemiluminescence Conditions: Requires hydrogen peroxide and an alkaline environment.
Major Products Formed:
Indole Derivatives: From substitution reactions.
3-Indoleglyoxylic Acid: From hydrolysis.
Indole-3-carboxylic Acid: From chemiluminescence reactions.
Scientific Research Applications
3-Indoleglyoxylyl chloride is used in various scientific research applications, including:
Preparation of Dual IGF-1R/SRC Inhibitors: Used in cancer research.
Synthesis of Indolylglyoxylamides: As a new class of antileishmanial agents.
Preparation of Glyoxyl Analogs of Indole Phytoalexins: As anticancer agents.
Diastereoselective Synthesis of Heptacyclic Core of Dragmacidin E: Used in natural product synthesis.
Preparation of Benzoylmethylpyrrolopyridinylethanedione: As HIV-1 inhibitors.
Synthesis of Fascaplysin-Inspired Diindolyls: As selective inhibitors of CDK4/cyclin D1.
Comparison with Similar Compounds
- 3-Indoleglyoxylic Acid
- 5-Hydroxyindole
- 5-Benzyloxyindole
- 3-Methylindole
Comparison: 3-Indoleglyoxylyl chloride is unique due to its ability to undergo chemiluminescence reactions, which is not a common property among similar indole derivatives. This makes it particularly useful in analytical chemistry and bioassays .
Biological Activity
3-Indoleglyoxylyl chloride, with the chemical formula C₁₀H₆ClNO₂ and CAS Number 22980-09-2, is a compound that has garnered attention in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features an indole moiety linked to a glyoxylyl chloride functional group. This unique structure contributes to its reactivity and potential biological applications. The compound is known for its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of indole or its derivatives with oxalyl chloride. This reaction is often conducted at low temperatures (0-5°C) to control exothermic reactions and minimize byproducts:
This method allows for the effective introduction of the glyoxylyl chloride moiety, which is crucial for subsequent reactions with nucleophiles like amines, leading to the formation of amides and other biologically active derivatives.
Biological Activity
While this compound itself is not inherently biologically active, its derivatives exhibit significant pharmacological properties. The indole ring system is prevalent in many natural products, including neurotransmitters and pharmaceuticals, suggesting that compounds derived from this compound may possess diverse biological activities.
Chemiluminescent Properties
One notable aspect of this compound is its chemiluminescence when reacted with hydrogen peroxide in alkaline conditions. Studies have shown that this compound can emit light due to the formation of excited state species through mechanisms involving dioxetane intermediates. The intensity of chemiluminescence can be enhanced by substances like β-cyclodextrin and bovine serum albumin .
Table 1: Comparison of Chemiluminescence Intensity
Compound Name | Chemiluminescence Intensity (relative) |
---|---|
This compound | 5.9-fold stronger than 3-methylindole |
3-Indoleglyoxylic Acid | 48-fold stronger than 3-methylindole |
5-Hydroxyindole | 5.9-fold stronger than 3-methylindole |
5-Benzyloxyindole | 3.3-fold stronger than 3-methylindole |
This property makes it suitable for applications in bioassays and chemiluminescent labeling, enhancing its utility in analytical chemistry .
Therapeutic Potential
Research indicates that derivatives synthesized from this compound may interact with specific enzymes or receptors, suggesting therapeutic applications, particularly in cancer research. For instance, compounds derived from this reagent have been explored as inhibitors of histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in various cancers .
Case Study: HDAC Inhibition
In a study focusing on HDAC inhibitors, derivatives synthesized from this compound demonstrated promising activity against cancer cell lines. These findings highlight the potential of this compound as a precursor for developing novel anticancer agents.
Safety and Handling
It is essential to note that this compound is classified as corrosive and reactive. Proper safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and face shields .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGGKCNMYDNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177526 | |
Record name | 3-Indoleglyoxylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22980-09-2 | |
Record name | α-Oxo-1H-indole-3-acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22980-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indoleglyoxylyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022980092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22980-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indoleglyoxylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-oxo-1H-indole-3-acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-INDOLEGLYOXYLYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QT24PE76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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